molecular formula C13H11ClN2O B2607789 4-amino-2-chloro-N-phenylbenzamide CAS No. 179687-09-3

4-amino-2-chloro-N-phenylbenzamide

Cat. No.: B2607789
CAS No.: 179687-09-3
M. Wt: 246.69
InChI Key: PGIPGIJGCWPBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-2-chloro-N-phenylbenzamide” is a chemical compound with the CAS Number: 179687-09-3 . It has a molecular weight of 246.7 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11ClN2O/c14-12-8-9 (15)6-7-11 (12)13 (17)16-10-4-2-1-3-5-10/h1-8H,15H2, (H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 246.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Amino-2-chloro-N-phenylbenzamide and its derivatives have been extensively studied in the context of synthesis and chemical properties. For instance, Feng Bai-cheng (2009) detailed the synthesis of a related compound, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, using specific hydrogenation and esterification processes, achieving high yields under optimized conditions (Feng Bai-cheng, 2009). Similarly, Mao Duo (2000) reported on the synthesis of 4-amino N [3 (2 hydroxyethyl)sulfonyl]phenylbenzamide, providing insights into optimal conditions for catalytic hydrogenation (Mao Duo, 2000).

Pharmacological Research

  • The pharmacological properties of this compound derivatives have been explored in various studies. For instance, V. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated their anticonvulsant properties, finding significant efficacy in certain derivatives (V. Bailleux et al., 1995). Similarly, S. Kalo et al. (1995) investigated the gastroprokinetic activity of various benzamide derivatives, identifying compounds with potential as prokinetic agents (S. Kalo et al., 1995).

Antimicrobial and Antifungal Applications

  • Some studies have focused on the antimicrobial and antifungal properties of this compound derivatives. For example, L. Kubicová et al. (2000) synthesized and evaluated a series of 2-amino-N-phenylbenzamides for their antimycobacterial and antifungal properties, finding good activity against specific strains of mycobacteria (L. Kubicová et al., 2000). Additionally, Xiang Wen-liang (2011) synthesized 2-Chloro-N-phenylbenzamide and evaluated its antifungal activity, demonstrating its efficacy against certain plant pathogens (Xiang Wen-liang, 2011).

Safety and Hazards

The safety data sheet for “4-amino-2-chloro-N-phenylbenzamide” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

4-amino-2-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIPGIJGCWPBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.